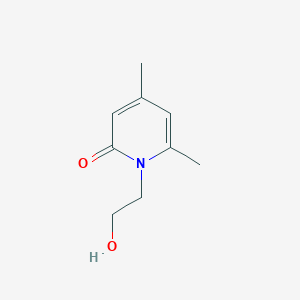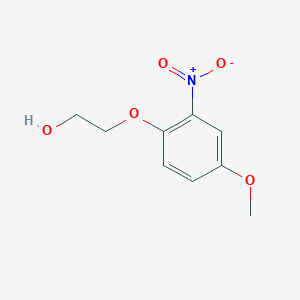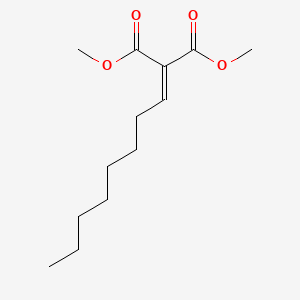
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with hydroxyethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyethyl group is introduced at the nitrogen atom of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium hydroxide can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-carboxyethyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Similar Compounds:
- 1-(2-Hydroxyethyl)-3,5-dimethylpyridin-2(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-3(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-thione
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyethyl group enhances its solubility in water, while the dimethyl groups increase its stability and resistance to degradation.
Properties
| 111452-78-9 | |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(2)10(3-4-11)9(12)6-7/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
CYJQPEJYDZJTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)



![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
